Cas no 81720-07-2 (Rehmannioside C)

Rehmannioside C Chemical and Physical Properties
Names and Identifiers
-
- [(1S,4aα,7aα)-1α-(β-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5β-hydroxycyclopenta[c]pyran-7α-yl]α-D-galactopyranoside
- RhManniosideC
- α-D-Galactopyranoside, (1S,4aR,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-7-yl
- Rehmannioside C
- α-D-Galactopyranoside, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxycyclopenta[c]pyran-7-yl, [1S-(1α,4aα,5β,7α,7aα)]-
- (1S,4aR,5R,7S,7aS)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-7-yl alpha-D-galactopyranoside
- (2S,3R,4S,5S,6R)-2-[[(1S,4Ar,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(h
- (1S,4aR,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-7-yl α-D-galactopyranoside (ACI)
- α-D-Galactopyranoside, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxycyclopenta[c]pyran-7-yl, [1S-(1α,4aα,5β,7α,7aα)]- (ZCI)
- MS-29473
- 81720-07-2
- AC-34169
- (2S,3R,4S,5S,6R)-2-[[(1S,4Ar,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- HY-N2400
- Rhmannioside C
- AKOS040750437
- CS-0022602
- (2S,3R,4S,5S,6R)-2-(((1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta(c)pyran-1-yl)oxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- DA-57376
-
- Inchi: 1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1
- InChI Key: MITBZAODGSBUIS-YSCABPIUSA-N
- SMILES: O([C@@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)[C@]1(C[C@@H](O)[C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C
Computed Properties
- Exact Mass: 510.194856g/mol
- Surface Charge: 0
- XLogP3: -3.8
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 14
- Rotatable Bond Count: 6
- Monoisotopic Mass: 510.194856g/mol
- Monoisotopic Mass: 510.194856g/mol
- Topological Polar Surface Area: 228Ų
- Heavy Atom Count: 35
- Complexity: 754
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 510.5
Experimental Properties
- Color/Form: Powder
- Density: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (801 g/l) (25 º C),
- PSA: 228.22000
- LogP: -4.75490
Rehmannioside C Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0473-50 mg |
Rehmannioside C |
81720-07-2 | 50mg |
¥8977.00 | 2022-04-26 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2765-20mg |
Rehmannioside C |
81720-07-2 | ≥98% | 20mg |
¥4800元 | 2023-09-15 | |
TargetMol Chemicals | T2S0473-10 mg |
Rehmannioside C |
81720-07-2 | 98% | 10mg |
¥ 3,040 | 2023-07-10 | |
Chengdu Biopurify Phytochemicals Ltd | BP3674-10mg |
Rhmannioside C |
81720-07-2 | 98% | 10mg |
$260 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3674-5mg |
Rhmannioside C |
81720-07-2 | 98% | 5mg |
$165 | 2023-09-20 | |
DC Chemicals | DCZ-230-20mg |
Rehmannioside C |
81720-07-2 | >98% | 20mg |
$280.0 | 2023-09-15 | |
TargetMol Chemicals | T2S0473-1 mL * 10 mM (in DMSO) |
Rehmannioside C |
81720-07-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2330 | 2023-09-15 | |
Aaron | AR00G6QT-20mg |
[(1S,4aα,7aα)-1α-(β-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5β-hydroxycyclopenta[c]pyran-7α-yl]α-D-galactopyranoside |
81720-07-2 | 98% | 20mg |
$407.00 | 2025-02-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0473-5 mg |
Rehmannioside C |
81720-07-2 | 5mg |
¥2217.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0473-10 mg |
Rehmannioside C |
81720-07-2 | 10mg |
¥3325.00 | 2022-04-26 |
Rehmannioside C Related Literature
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on Rehmannioside C
Recent Advances in the Study of Rehmannioside C (81720-07-2): A Comprehensive Research Brief
Rehmannioside C (CAS: 81720-07-2), an iridoid glycoside derived from the traditional Chinese herb Rehmannia glutinosa, has garnered significant attention in recent years due to its potential therapeutic applications in various diseases. This research brief aims to synthesize the latest findings on Rehmannioside C, focusing on its pharmacological properties, mechanisms of action, and clinical relevance. The compound's unique chemical structure and bioactive profile make it a promising candidate for further investigation in the fields of neurology, immunology, and metabolic disorders.
Recent studies have elucidated the molecular mechanisms underlying Rehmannioside C's neuroprotective effects. A 2023 publication in the Journal of Ethnopharmacology demonstrated that Rehmannioside C attenuates oxidative stress and inflammation in neuronal cells by modulating the Nrf2/HO-1 signaling pathway. The study, conducted using both in vitro and in vivo models of Parkinson's disease, reported a significant reduction in dopaminergic neuron loss following treatment with Rehmannioside C. These findings suggest potential applications in neurodegenerative disease management, though further clinical validation is required.
In the realm of metabolic disorders, research has highlighted Rehmannioside C's ability to improve insulin sensitivity and glucose homeostasis. A preclinical study published in Phytomedicine (2024) revealed that the compound enhances GLUT4 translocation in adipocytes through AMPK activation, leading to improved glucose uptake. Interestingly, the study also noted dose-dependent effects, with optimal activity observed at concentrations between 10-50 μM. These results position Rehmannioside C as a potential adjunct therapy for type 2 diabetes, though human trials are needed to confirm these effects.
The immunomodulatory properties of Rehmannioside C have also been extensively investigated. A groundbreaking 2024 study in Frontiers in Immunology demonstrated the compound's ability to regulate Th17/Treg balance in autoimmune conditions. Using a murine model of rheumatoid arthritis, researchers observed significant reductions in pro-inflammatory cytokines (IL-17, TNF-α) and simultaneous increases in anti-inflammatory cytokines (IL-10, TGF-β) following Rehmannioside C administration. These dual immunomodulatory effects suggest potential applications in autoimmune disease treatment, though the exact molecular targets require further elucidation.
From a pharmaceutical development perspective, recent advances in the pharmacokinetic profiling of Rehmannioside C have addressed previous limitations in bioavailability. A 2024 study in the European Journal of Pharmaceutical Sciences developed a novel nanoemulsion delivery system that improved the compound's oral absorption by 3.2-fold compared to conventional formulations. This technological breakthrough could significantly enhance the clinical translatability of Rehmannioside C-based therapies, particularly for chronic conditions requiring long-term administration.
Despite these promising developments, several challenges remain in the clinical translation of Rehmannioside C. Current research gaps include the need for comprehensive toxicity profiling, standardized extraction protocols, and large-scale clinical trials. Future studies should focus on establishing dose-response relationships, identifying potential drug interactions, and exploring synergistic effects with existing therapeutics. The growing body of evidence supporting Rehmannioside C's multifaceted bioactivities underscores its potential as a valuable addition to the pharmacopeia of natural product-derived medicines.
In conclusion, recent research on Rehmannioside C (81720-07-2) has significantly advanced our understanding of its therapeutic potential across multiple disease areas. The compound's pleiotropic effects on neurological, metabolic, and immunological pathways position it as a promising candidate for further drug development. As research progresses, standardized quality control measures and innovative formulation strategies will be crucial for translating these preclinical findings into clinically viable therapies. The continued investigation of Rehmannioside C represents an exciting frontier in the intersection of traditional medicine and modern pharmacotherapy.
81720-07-2 (Rehmannioside C) Related Products
- 474-58-8(Daucosterol)
- 133-99-3(BETA-D-GLUCOPYRANOSYL(1-4)-D-GLUCOPYRANOSE)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 585-86-4(lactitol)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 498-07-7((1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 57-50-1(Sucrose, Ultra Pure)
- 548-37-8(Verbenalin)
- 63-42-3(Lactose)
